molecular formula C12H14O3 B13081103 2-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid

2-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid

Cat. No.: B13081103
M. Wt: 206.24 g/mol
InChI Key: MBUBDDFISGEYLY-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a butanoic acid side chain attached to the benzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields . This method involves the use of microwave radiation to accelerate chemical reactions, making it a preferred choice for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Comparison with Similar Compounds

Uniqueness: 2-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid is unique due to its specific side chain and the position of the butanoic acid group.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-7-yl)butanoic acid

InChI

InChI=1S/C12H14O3/c1-2-9(12(13)14)10-5-3-4-8-6-7-15-11(8)10/h3-5,9H,2,6-7H2,1H3,(H,13,14)

InChI Key

MBUBDDFISGEYLY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC2=C1OCC2)C(=O)O

Origin of Product

United States

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